![molecular formula C24H18F2N2O5S2 B7547140 N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B-cells. This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis of B-cells both in vitro and in vivo. In addition, this compound can inhibit the production of cytokines and chemokines that are involved in the growth and survival of B-cells. This compound has also been shown to reduce the number of circulating B-cells in preclinical models of CLL and NHL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide is a potent and selective inhibitor of BTK, making it an ideal tool for studying the BCR signaling pathway and its role in B-cell malignancies. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, this compound may have off-target effects on other kinases in vivo, which could limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in other types of cancer that rely on BTK signaling, such as multiple myeloma. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing it as a new treatment option for patients with B-cell malignancies.
Métodos De Síntesis
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of various intermediates using standard chemical reactions such as Suzuki coupling, amide formation, and sulfonamide formation. The final product is obtained as a white solid with high purity and yield.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to decreased BCR signaling and subsequent apoptosis of B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that this compound can effectively reduce tumor growth and prolong survival.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5S2/c25-21-5-1-3-7-23(21)27-34(29,30)19-13-9-17(10-14-19)33-18-11-15-20(16-12-18)35(31,32)28-24-8-4-2-6-22(24)26/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLXXQSMMPIKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
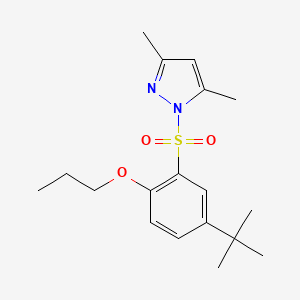
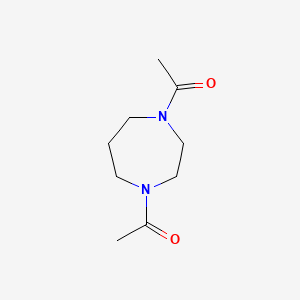

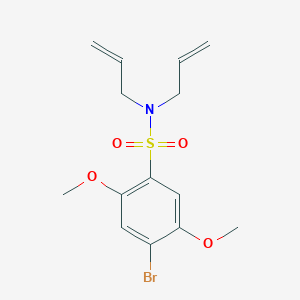

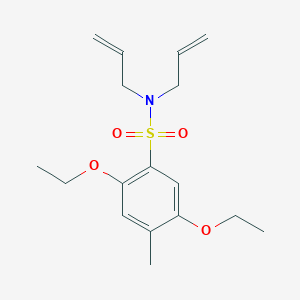
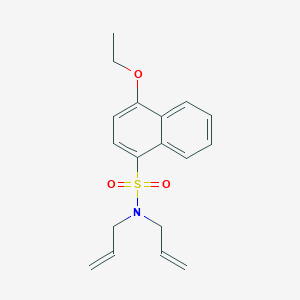
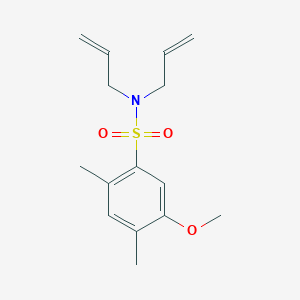
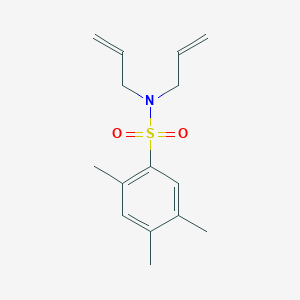
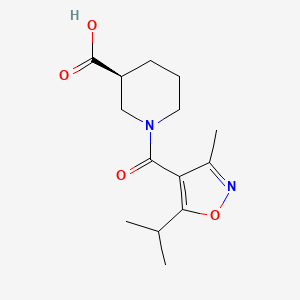
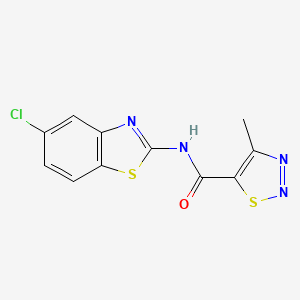
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)